ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is substituted at position 6 with a 3-fluorophenyl carbamoyl group and at position 3 with a sulfanyl-acetamido-benzoate moiety. Structural confirmation of analogous compounds (e.g., via ¹H-NMR) reveals characteristic peaks for methylene (δ ~3.4 ppm), aromatic protons (δ ~7.5–8.2 ppm), and triazole NH (δ ~13.0 ppm) .
Properties
IUPAC Name |
ethyl 2-[[2-[[6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4S/c1-2-34-23(33)18-8-3-4-9-19(18)27-21(31)14-35-24-29-28-20-11-10-15(13-30(20)24)22(32)26-17-7-5-6-16(25)12-17/h3-13H,2,14H2,1H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXVLZQYYSMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate involves multiple steps:
Formation of the Triazolopyridine Core: The triazolopyridine core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the triazolopyridine core.
Thioether Formation: The thioether linkage is formed by reacting the triazolopyridine derivative with a thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate typically involves multi-step reactions that include the formation of the triazole and pyridine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that compounds containing triazole and pyridine rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit bacterial growth against pathogens such as Escherichia coli and Pseudomonas aeruginosa . The presence of the triazole group is particularly significant in enhancing antibacterial activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potential inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This indicates its potential use in treating inflammatory diseases.
Cancer Treatment
The structural features of this compound suggest it may have applications in oncology. Compounds with similar structures have been reported to modulate protein kinase activity, which is crucial in cancer cell proliferation . This positions the compound as a candidate for further development in cancer therapeutics.
Neurological Disorders
Given its complex structure and biological activity profile, there is potential for this compound to be explored for neurological applications. Some triazole-containing compounds have shown promise in neuroprotective roles or in modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazole derivatives:
Mechanism of Action
The mechanism of action of ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis.
Enzyme Interaction: It interacts with various enzymes, leading to the modulation of their activity and subsequent biological effects.
Receptor Binding: The compound binds to specific receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₄H₂₁FN₄O₄S.
Functional Group Impact on Properties
- Fluorine Position : The target compound’s 3-fluorophenyl group may induce steric and electronic effects distinct from the 4-fluorophenyl analog in . Fluorine’s meta-position could alter binding interactions in biological targets compared to para-substituted derivatives.
- Ester vs.
Spectroscopic Differentiation
- NMR Profiles : The target compound’s acetamido CH₂ protons (δ ~3.4 ppm) and triazole NH (δ ~13.0 ppm) align with structurally related triazolopyridine derivatives . In contrast, tert-butyl protons (δ 1.60 ppm) in provide a distinct signature for ester variations.
- Mass Spectrometry : The tert-butyl analog in exhibits a parent ion at m/z 348 [M+H]⁺, while the target compound (higher molecular weight) would likely display a larger m/z value.
Research Implications and Limitations
- Lumping Strategy : Compounds with shared cores (e.g., triazolopyridine) but differing substituents may be grouped for property prediction, as seen in lumping methodologies . However, fluorine position and ester/amide substitutions necessitate individualized evaluation.
- Data Gaps : Solubility and stability data for the target compound are absent in the provided evidence, limiting direct comparisons. Further studies should prioritize these parameters.
Biological Activity
Ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate, with CAS number 1113121-08-6, is a complex organic compound exhibiting potential biological activities. This article aims to detail its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 493.5 g/mol. The structure includes a triazole ring linked to a pyridine moiety and various functional groups that may contribute to its biological properties .
Anticancer Activity
Research indicates that compounds containing triazole and pyridine rings often demonstrate anticancer properties. For instance, derivatives of triazoles have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound has not been extensively studied in isolation; however, related compounds have shown promising results in inhibiting tumor growth.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways. For example, dual inhibitors of p38 MAPK and PDE4 have shown efficacy in reducing TNFα levels in preclinical models . This suggests that this compound could possess similar anti-inflammatory properties.
Case Studies and Experimental Data
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good absorption and bioavailability. The presence of the fluorophenyl group may enhance lipophilicity, potentially leading to improved cellular uptake . Further studies are needed to elucidate the specific pharmacokinetics of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
